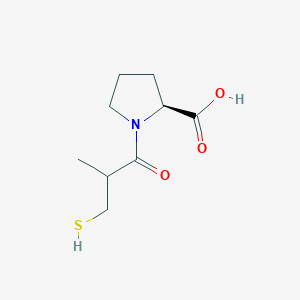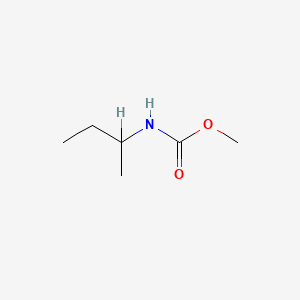
methyl N-butan-2-ylcarbamate
Descripción general
Descripción
methyl N-butan-2-ylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl N-butan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of sec-butylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{sec-Butylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of methyl sec-butylcarbamate often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as:
Reactant Preparation: Sec-butylamine and methyl chloroformate are prepared in appropriate concentrations.
Reaction: The reactants are introduced into a continuous flow reactor where they react under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain high-purity methyl sec-butylcarbamate.
Análisis De Reacciones Químicas
Types of Reactions: methyl N-butan-2-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form sec-butylamine and methanol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Sec-butylamine and methanol.
Oxidation: Corresponding carbamates or amides.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
methyl N-butan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Mecanismo De Acción
methyl N-butan-2-ylcarbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar structure but with a different alkyl group.
Ethyl carbamate: Another carbamate with an ethyl group instead of a sec-butyl group.
Butyl carbamate: Contains a butyl group instead of a sec-butyl group.
Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Propiedades
Número CAS |
39076-02-3 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
methyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
Clave InChI |
OZXBLDXVIIDKNA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
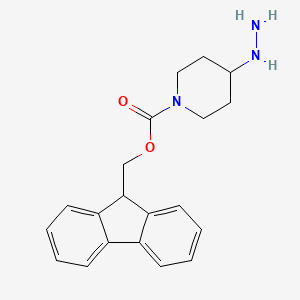

![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)
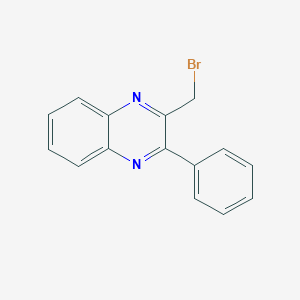
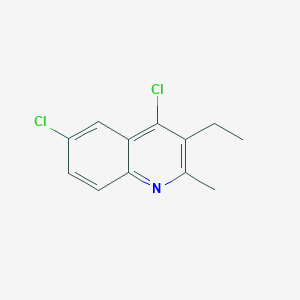
![2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8768940.png)
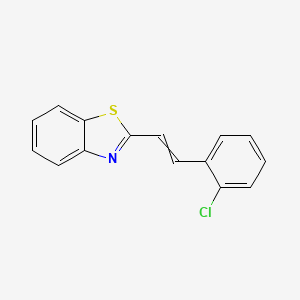
![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)
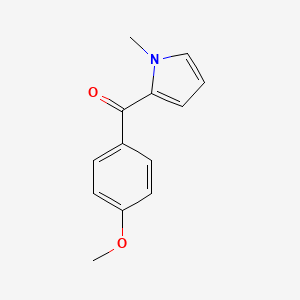
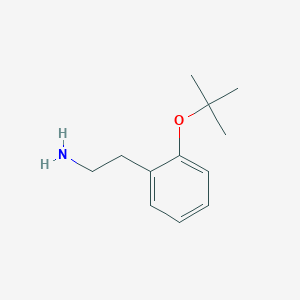
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)

